

# 5-methyl-1,3-benzoxazol-2(3H)-one chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 5-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B1267409

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An In-depth Technical Guide to **5-methyl-1,3-benzoxazol-2(3H)-one**

## Introduction

**5-methyl-1,3-benzoxazol-2(3H)-one** is a heterocyclic organic compound belonging to the benzoxazolone class. The benzoxazole structure is a key pharmacophore found in numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this core structure have been investigated for their potential as antitumor, antibacterial, antifungal, anti-inflammatory, and antiviral agents.[2][3][4] This technical guide provides a detailed overview of the chemical structure, properties, a representative synthesis protocol, and an experimental workflow for **5-methyl-1,3-benzoxazol-2(3H)-one**, intended for researchers, scientists, and professionals in drug development.

## Chemical Structure and IUPAC Name

The definitive chemical identity of a compound is established by its structure and systematic nomenclature.

Chemical Structure:

The structure consists of a benzene ring fused to an oxazolone ring, with a methyl group substituent on the benzene ring at position 5.

IUPAC Name: The accepted IUPAC name for this compound is 5-methyl-3H-1,3-benzoxazol-2-one.[5] It is also commonly referred to as **5-methyl-1,3-benzoxazol-2(3H)-one**. [5][6][7][8][9]

## Physicochemical Properties

A summary of the key quantitative data and identifiers for **5-methyl-1,3-benzoxazol-2(3H)-one** is presented below.

Property	Value	Source
IUPAC Name	5-methyl-3H-1,3-benzoxazol-2-one	PubChem[5]
CAS Number	22876-15-9	PubChem[5], Apollo Scientific[6]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>2</sub>	PubChem[5], Parchem[7]
Molecular Weight	149.15 g/mol	PubChem[5], Apollo Scientific[6]
Purity	≥95% - 98% (Typical)	Apollo Scientific[6], CymitQuimica[8][9]
Physical Form	Solid	CymitQuimica[10]
InChI Key	GBLBFWAKNXWFFS-UHFFFAOYSA-N	PubChem[5], CymitQuimica[8][9]
SMILES	<chem>CC1=CC2=C(C=C1)OC(=O)N2</chem>	PubChem[5]

## Experimental Protocol: Synthesis of Benzoxazol-2(3H)-ones

The synthesis of benzoxazol-2(3H)-one derivatives is a crucial step for further pharmacological investigation. A general and efficient method involves the cyclization of 2-aminophenol derivatives using a carbonylating agent. The following protocol is a representative example for the synthesis of a benzoxazolone core structure, adapted from established methodologies using a phosgene equivalent.[1][11][12]

Objective: To synthesize a 1,3-benzoxazol-2(3H)-one derivative via cyclization of a substituted 2-aminophenol.

Materials and Reagents:

- Substituted 2-aminophenol (e.g., 2-Amino-4-methylphenol)
- Triphosgene (bis(trichloromethyl) carbonate)
- Triethylamine (Et<sub>3</sub>N), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

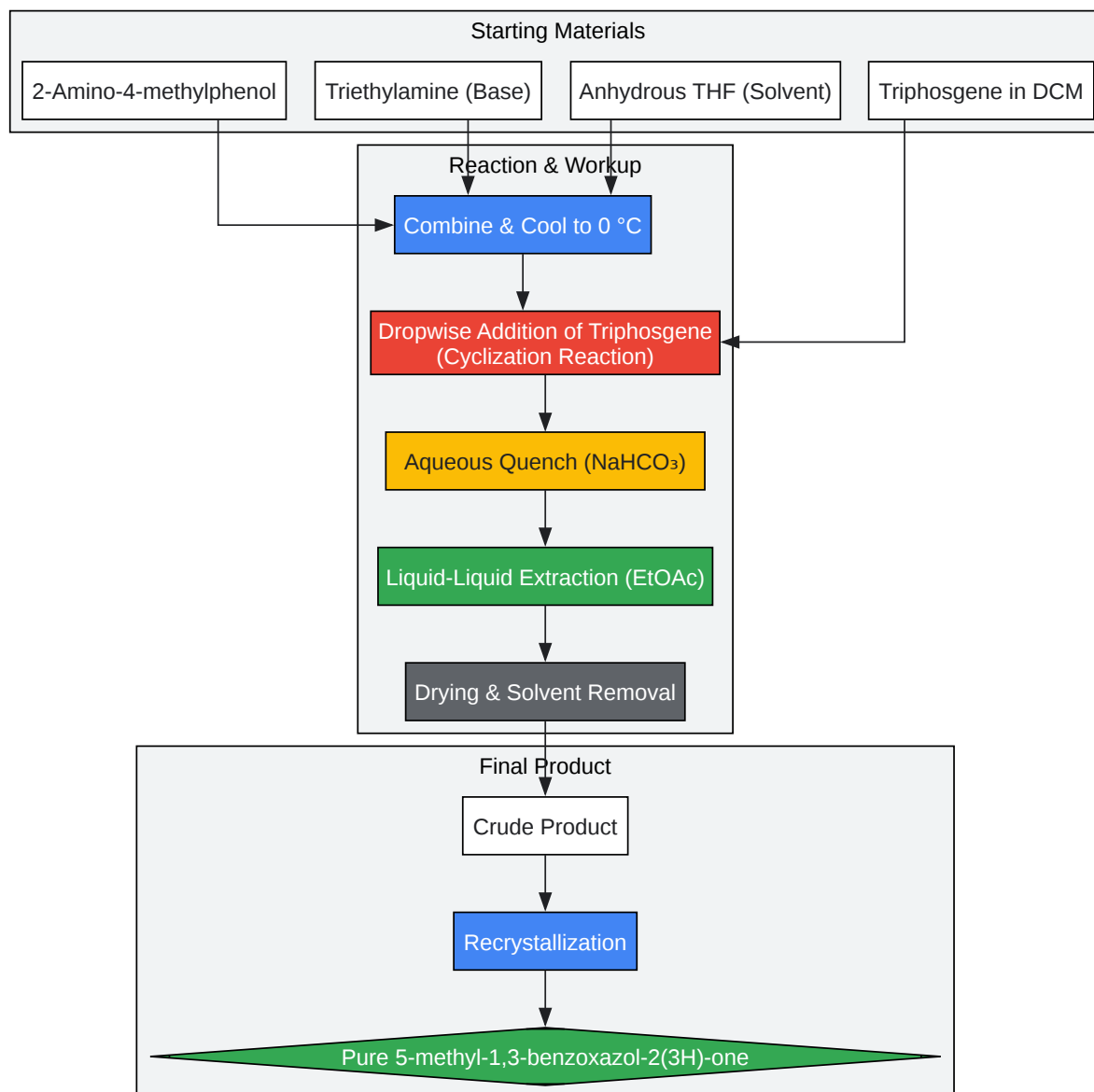
- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the substituted 2-aminophenol (1.0 eq) and anhydrous THF. The mixture is stirred to achieve dissolution or a fine suspension.
- **Cooling:** The flask is cooled to 0 °C in an ice-water bath. Anhydrous triethylamine (1.1 eq) is added dropwise to the stirred mixture.
- **Addition of Carbonylating Agent:** In a separate dry flask, a solution of triphosgene (0.4 eq) in anhydrous DCM is prepared. This solution is carefully transferred to the dropping funnel.

- **Reaction:** The triphosgene solution is added dropwise to the stirred reaction mixture at 0 °C over 30 minutes. The internal temperature must be maintained below 5 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- **Workup:** The reaction is quenched by the slow, careful addition of saturated aqueous NaHCO<sub>3</sub> solution. The mixture is then transferred to a separatory funnel.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Final Product:** The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure benzoxazol-2(3H)-one derivative.

## Visualization of Synthesis Workflow

The logical flow of the synthesis protocol can be visualized to provide a clear, step-by-step representation of the experimental process.

## Workflow for the Synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one

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